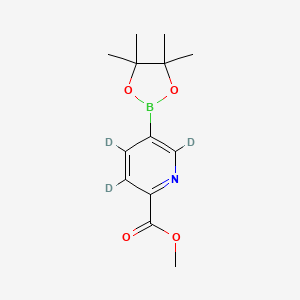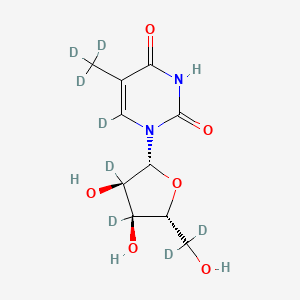
5-Methyluracil-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyluracil-d8: is a deuterated form of 5-methyluracil, also known as thymine. Thymine is one of the four nucleobases in the nucleic acid of DNA, represented by the letter T. It pairs with adenine in DNA through two hydrogen bonds, stabilizing the nucleic acid structures . The deuterated form, this compound, is used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyluracil-d8 involves the deuteration of 5-methyluracil. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The reaction conditions are optimized to maximize yield and purity .
化学反应分析
Types of Reactions: 5-Methyluracil-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups .
科学研究应用
Chemistry: 5-Methyluracil-d8 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterated form allows for precise tracking using spectroscopic techniques .
Biology: In biological research, this compound is used to study DNA replication and repair mechanisms. Its incorporation into DNA allows researchers to investigate the effects of deuteration on biological processes .
Medicine: In medical research, this compound is used to develop and test new drugs. Its unique properties make it a valuable tool for studying drug interactions and metabolism .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for various applications, including pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 5-Methyluracil-d8 involves its incorporation into DNA. The deuterium atoms replace hydrogen atoms, which can affect the stability and function of the DNA molecule. This modification allows researchers to study the effects of deuteration on DNA structure and function .
Molecular Targets and Pathways: this compound targets DNA and interacts with various enzymes involved in DNA replication and repair. The pathways affected by its incorporation include those related to nucleotide synthesis and DNA polymerase activity .
相似化合物的比较
Thymine (5-Methyluracil): The non-deuterated form of 5-Methyluracil-d8.
Uracil: A pyrimidine nucleobase found in RNA, similar in structure to thymine but lacking the methyl group at the 5th position.
Fluorouracil: A fluorinated derivative of uracil used in cancer treatment.
Uniqueness: this compound is unique due to its deuterated form, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis using spectroscopic techniques, making it a valuable tool in various scientific fields .
属性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
266.28 g/mol |
IUPAC 名称 |
6-deuterio-1-[(2R,3R,4S,5R)-3,4-dideuterio-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i1D3,2D,3D2,6D,7D |
InChI 键 |
DWRXFEITVBNRMK-ITCCUZHOSA-N |
手性 SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@]([C@]([C@H](O2)C([2H])([2H])O)([2H])O)([2H])O)C([2H])([2H])[2H] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


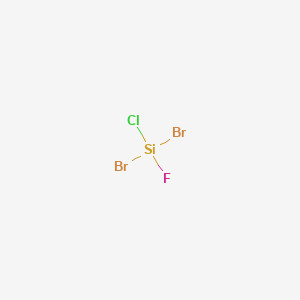
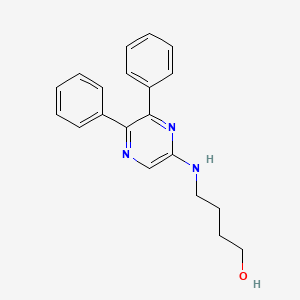
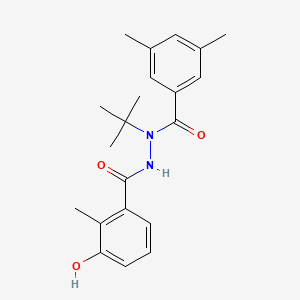
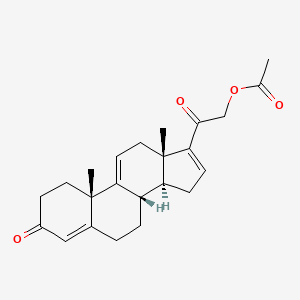
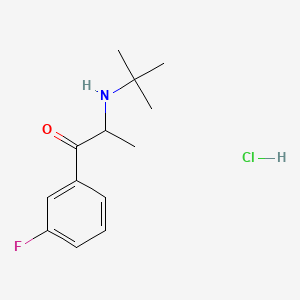
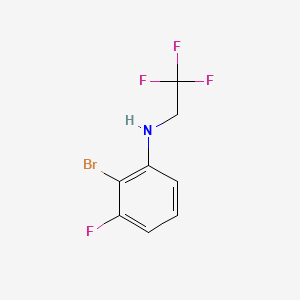
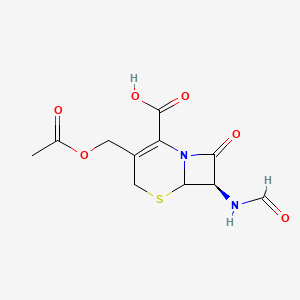
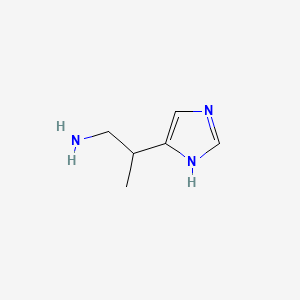
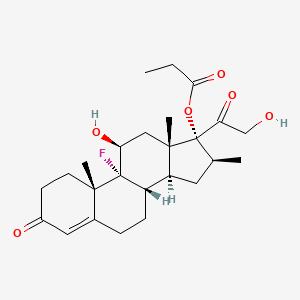
![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)
![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
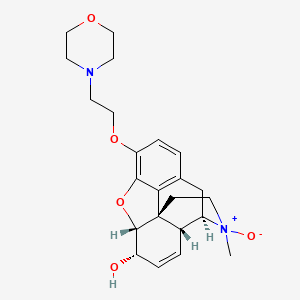
![1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene](/img/structure/B13423858.png)
